Cas no 174090-36-9 (4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane is a sterically hindered boronic ester commonly used as an intermediate in organic synthesis and cross-coupling reactions. Its stable dioxaborolane framework enhances shelf life and handling under ambient conditions. The phenyl-ethyl substituent provides moderate reactivity, making it suitable for Suzuki-Miyaura couplings while minimizing undesired side reactions. The tetramethyl backbone further improves solubility in common organic solvents, facilitating reaction setup. This compound is particularly valuable in pharmaceutical and materials science research, where controlled borylation is required. Its crystalline form allows for straightforward purification and characterization, ensuring consistent performance in synthetic applications.
4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane structure
174090-36-9 structure
Product Name:4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane
CAS No:174090-36-9
MF:C14H21BO2
MW:232.126344442368
MDL:MFCD10698532
CID:1040991
PubChem ID:11402003
Update Time:2025-05-25

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane
    • (1-Phenethyl)pinacolboronate
    • 1-boranyl-pyrrole
    • 1-boronic acid ethylbenzene pinacolester
    • 1H-Pyrrole,1-boryl
    • 1-pyrrolylborane
    • 6,1-Borazaro-fulven
    • Borane,pyrrol-1-yl-(7CI)
    • CH3CH(Ph)B(pinacolato)
    • PhCH(Bpin)Me
    • PhCH(Me)B(pinacolato)
    • pinacol(1-phenylethyl)boronate
    • AKOS016006623
    • HS-4596
    • EN300-299716
    • SCHEMBL12137184
    • Z2049704755
    • 174090-36-9
    • 257298-93-4
    • AB62314
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-phenylethyl)-
    • DTXSID80464767
    • MFCD10698532
    • G71402
    • MDL: MFCD10698532
    • Inchi: 1S/C14H21BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h6-11H,1-5H3
    • InChI Key: VNYHYPMNRXFAAP-UHFFFAOYSA-N
    • SMILES: O1B(C(C)C2C=CC=CC=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 232.16300
  • Monoisotopic Mass: 232.1634601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 3.51700

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1R:Bu4N+ BF4-, R:EtN(Pr-i)2, S:THF, S:MeCN, 3 h, rt
Reference
Selective electrocatalytic hydroboration of aryl alkenes
By Zhang, Yahui et al, Green Chemistry, 2021, 23(4), 1691-1699

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:174090-36-9)4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:49
Price ($):374
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Additional information on 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane

Introduction to 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane (CAS No. 174090-36-9)

4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane, identified by its CAS number 174090-36-9, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of dioxaborolane derivatives, which are known for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. The unique structural features of this molecule, including its tetramethyl-substituted dioxaborolane core and a phenylethyl side chain, make it a valuable intermediate in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-carbon bonds between boronic acids or esters and aryl or vinyl halides. The efficiency and selectivity of this reaction have made it indispensable in the pharmaceutical industry for constructing biaryl systems and other heterocyclic structures. 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane serves as an excellent boronic ester precursor due to its stability under various reaction conditions and its ability to participate in high-yielding cross-coupling reactions.

In recent years, there has been a surge in research focused on optimizing cross-coupling reactions for pharmaceutical applications. The development of novel boronic acid derivatives has been a key area of interest, with compounds like 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane playing a crucial role. These derivatives are often designed to enhance reaction kinetics while minimizing side products. For instance, the presence of bulky substituents such as tetramethyl groups can improve steric control during coupling reactions, leading to higher selectivity and fewer unwanted byproducts.

One of the most compelling aspects of 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1-3-dioxaborolane is its versatility in synthetic applications. The phenylethyl group introduces additional reactivity and functionalization possibilities, allowing chemists to incorporate complex side chains into their target molecules. This flexibility has been exploited in the synthesis of various biologically active compounds. For example, recent studies have demonstrated its utility in constructing novel scaffolds for drug candidates targeting neurological disorders. The ability to precisely control molecular architecture using this compound has opened up new avenues for medicinal chemistry innovation.

The pharmaceutical industry's demand for highly efficient synthetic routes has driven the exploration of new boron-containing reagents. 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane stands out as a promising candidate due to its compatibility with palladium catalysts commonly used in Suzuki-Miyaura couplings. This compatibility ensures smooth reaction progress under mild conditions while maintaining high yields. Moreover, the compound's stability under inert atmospheres makes it suitable for large-scale syntheses without degradation concerns.

In academic research circles, 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane has been employed in studies aimed at developing greener synthetic methodologies. The shift toward sustainable chemistry has prompted investigations into reducing hazardous waste generation during cross-coupling reactions. Boronic esters like this one offer an attractive alternative to traditional halogenated reagents due to their lower toxicity profiles and easier disposal options. Several recent publications highlight its use in solvent-free or water-based reactions, emphasizing its environmental benefits.

The structural motif of 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane, with its tetramethyl-substituted dioxaborolane core and phenylethyl group, provides unique opportunities for further functionalization. Researchers have leveraged these features to develop novel libraries of compounds for drug discovery efforts. By systematically varying substituents on the boronic ester, synthetic chemists can generate diverse molecular structures with tailored biological activities. This approach has been particularly fruitful in identifying lead compounds for anti-inflammatory and anticancer therapies.

The role of computational chemistry in optimizing synthetic pathways cannot be overstated. Advanced modeling techniques have been applied to predict the reactivity of 4,4,5,

In conclusion, 4,174090-36-9)) represents a significant advancement in organoboron chemistry with broad implications for pharmaceutical research and industrial applications. Its unique structural features, compatibility with cross-coupling methodologies, and potential for further functionalization make it an indispensable tool for synthetic chemists worldwide. As research continues to uncover new applications for this compound, its importance is expected to grow further within the chemical community.

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Amadis Chemical Company Limited
(CAS:174090-36-9)4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane
A1248076
Purity:99%
Quantity:1g
Price ($):374
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